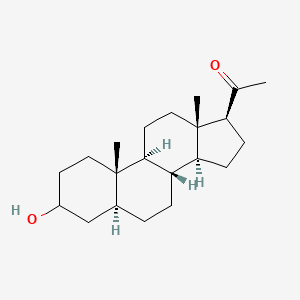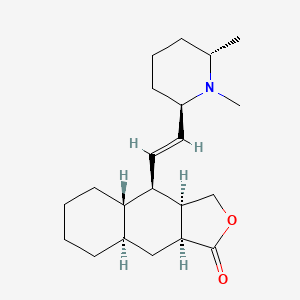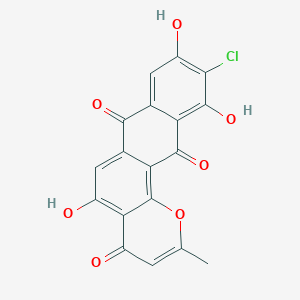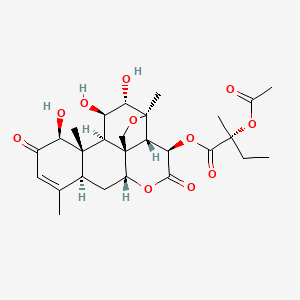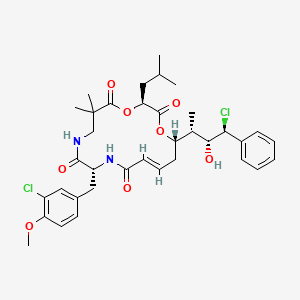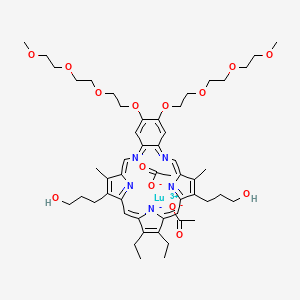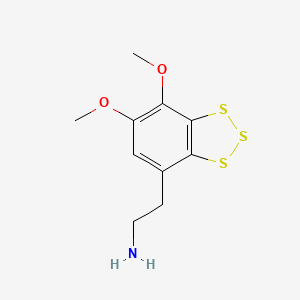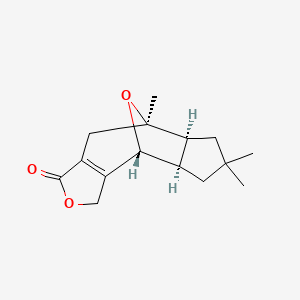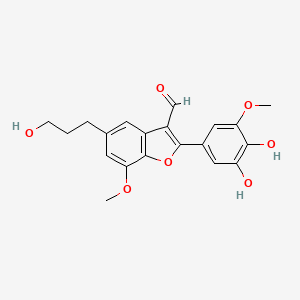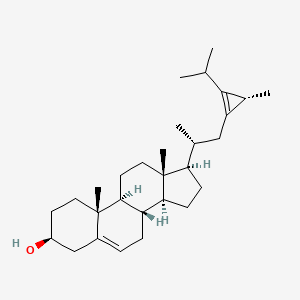![molecular formula C63H112O6 B1241061 [(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate](/img/structure/B1241061.png)
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate
Übersicht
Beschreibung
The compound “[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate” is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. This specific triglyceride contains three different fatty acids: one saturated fatty acid with 20 carbon atoms (20:0), one monounsaturated fatty acid with a cis double bond at the 11th carbon (20:1(11Z)), and one polyunsaturated fatty acid with four cis double bonds at the 5th, 8th, 11th, and 14th carbons (20:4(5Z,8Z,11Z,14Z)).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The process involves the following steps:
Activation of Fatty Acids: The fatty acids are first activated by converting them into their acyl chloride derivatives using reagents like thionyl chloride.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst to form the triglyceride.
Industrial Production Methods
In industrial settings, the production of triglycerides like this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid (20:4(5Z,8Z,11Z,14Z)) is particularly susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in the triglyceride can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and free fatty acids.
Hydrogenation: The unsaturated fatty acids can be hydrogenated to convert double bonds into single bonds, resulting in a more saturated triglyceride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Hydrogenation: Catalysts like palladium or nickel are used in the presence of hydrogen gas under high pressure and temperature.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Hydrogenation: Saturated triglycerides.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its potential effects on cardiovascular health and inflammation.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products.
Wirkmechanismus
The biological effects of [(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate are primarily mediated through its metabolism into bioactive lipids. The polyunsaturated fatty acid (20:4(5Z,8Z,11Z,14Z)) can be converted into eicosanoids, which are signaling molecules involved in inflammation and immune responses. The monounsaturated and saturated fatty acids contribute to energy storage and membrane structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TG(204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)/204(5Z,8Z,11Z,14Z)): Contains three polyunsaturated fatty acids with the same structure.
TG(201(11Z)/204(5Z,8Z,11Z,14Z)/183(9Z,12Z,15Z)): Contains a different combination of monounsaturated and polyunsaturated fatty acids.
TG(205(5Z,8Z,11Z,14Z,17Z)/226(4Z,7Z,10Z,13Z,16Z,19Z)/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains highly unsaturated fatty acids with multiple double bonds.
Uniqueness
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate is unique due to its specific combination of saturated, monounsaturated, and polyunsaturated fatty acids. This combination influences its physical properties, reactivity, and biological effects, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C63H112O6 |
|---|---|
Molekulargewicht |
965.6 g/mol |
IUPAC-Name |
[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H112O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,34,37,43,46,60H,4-15,17-18,20-24,26,29,31-33,35-36,38-42,44-45,47-59H2,1-3H3/b19-16-,28-25-,30-27-,37-34-,46-43-/t60-/m0/s1 |
InChI-Schlüssel |
VRTWSWFWQKBUDP-CGDBXZMRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


